Aqueous Solubility: From Water-Insoluble Parent to Water-Soluble Glucuronide Metabolite
Fenretinide (4-HPR) is a highly lipophilic compound (log P ≈ 7.4) that is classified as water-insoluble, requiring organic solvents such as DMSO (78 mg/mL) or ethanol (25–78 mg/mL) for dissolution . In contrast, fenretinide glucuronide (4-HPROG), the active moiety of the monosodium salt, is a Phase II metabolite whose formation via glucuronidation specifically enhances aqueous solubility to facilitate renal excretion . While a precise mg/mL aqueous solubility value for the monosodium salt is not published in peer-reviewed literature, the qualitative transformation from water-insoluble parent to water-soluble conjugate is a well-established class-level property of glucuronide metabolites and is explicitly documented by multiple independent chemical suppliers as a key differentiating feature . The monosodium salt form further improves aqueous handling relative to the free acid glucuronide through salt formation.
| Evidence Dimension | Aqueous solubility classification |
|---|---|
| Target Compound Data | Fenretinide glucuronide monosodium salt – water-soluble glucuronide conjugate; formation enhances water solubility and facilitates excretion |
| Comparator Or Baseline | Fenretinide (4-HPR, CAS 65646-68-6) – Water: Insoluble; DMSO: 78 mg/mL (199.2 mM); Ethanol: 25–78 mg/mL; log P ≈ 7.4 |
| Quantified Difference | Qualitative transformation from water-insoluble (parent) to water-soluble (glucuronide conjugate); log P difference estimated at >4 orders of magnitude based on glucuronidation adding a polar sugar moiety to a log P 7.4 scaffold |
| Conditions | Physicochemical property; solubility measured at 25°C per vendor specifications ; glucuronide solubility enhancement cited from metabolite characterization datasheets |
Why This Matters
The water solubility of fenretinide glucuronide monosodium salt enables direct aqueous formulation for in vitro assays and in vivo dosing without organic co-solvents, a critical handling advantage over fenretinide which requires DMSO or specialized nanoformulations.
